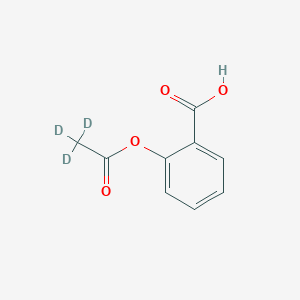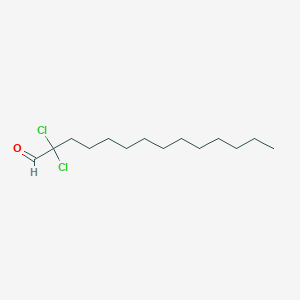
2,2-Dichlorotetradecanal
説明
2,2-Dichlorotetradecanal is a chemical compound with the molecular formula C14H26Cl2O . It appears as a clear slightly yellow liquid .
Physical And Chemical Properties Analysis
2,2-Dichlorotetradecanal is a clear slightly yellow liquid . It has a molecular weight of 281.26 . The flash point is 190 degrees Celsius . It is moisture sensitive and can cause eye, skin, and respiratory tract irritation .
科学的研究の応用
Dichlorotetrazine, a related compound, is used in creating targeted bimodal imaging agents for more accurate diagnoses in medical imaging (Canovas et al., 2019).
2,4-D, a dichlorophenoxyacetic acid, acts as a selective herbicide for dicots and has been a subject of extensive study. Its mode of action involves mimicking natural auxin, leading to abnormal growth and eventual death in susceptible plants (Song, 2014).
Studies in sulfate-reducing environments have utilized 2:1 ratios of related compounds to differentiate between abiotic transformations and biodegradation, which is significant for environmental monitoring (Devlin & Müller, 1999).
Applications in materials science include the creation of self-assembled systems for various purposes, using compounds like Ru(bpy)(CN)4 with dendrimers (Bergamini et al., 2004).
Capillary electrophoresis chromatography (CEC) is increasingly used in biochemical, pharmaceutical, food, and environmental analysis, which may involve the analysis or use of dichlorotetradecanal-related compounds (Huo & Kok, 2008).
Environmental studies focusing on the toxicity and degradation mechanisms of herbicides like 2,4-D have been conducted, indicating the global interest and necessity of understanding these chemicals (Zuanazzi et al., 2020).
The degradation of 2,4-D herbicide using various methods, including electrocatalytic degradation, has been researched for environmental purification purposes (Dargahi et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2,2-dichlorotetradecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13-17/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWSOXRCLEXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369172 | |
| Record name | 2,2-dichlorotetradecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichlorotetradecanal | |
CAS RN |
119450-45-2 | |
| Record name | 2,2-dichlorotetradecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)

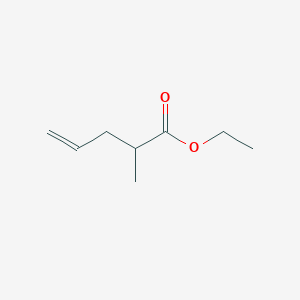
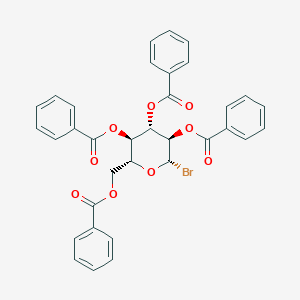
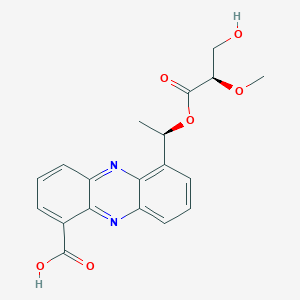

![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)

![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)




